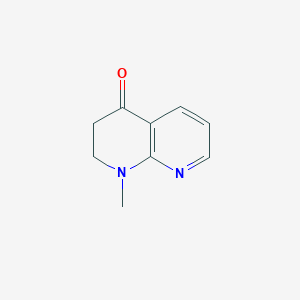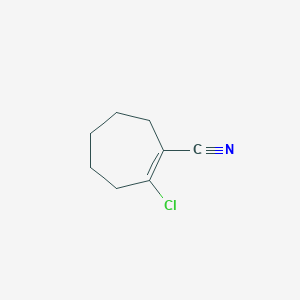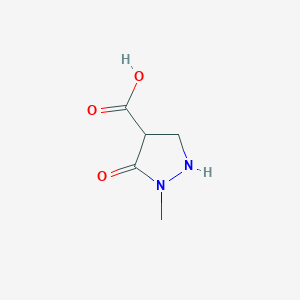
7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that features a naphthyridine core structure. Compounds of this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the reaction of a chloro-substituted pyridine derivative with a suitable amine or amide under reflux conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, including the use of catalysts, solvents, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted or functionalized derivatives of the original compound.
Scientific Research Applications
7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives may have applications in:
Chemistry: As intermediates in the synthesis of more complex molecules.
Biology: Potential use as probes or inhibitors in biological studies.
Medicine: Investigation as potential therapeutic agents for various diseases.
Industry: Use in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for compounds like 7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one would involve interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,8-naphthyridine: A related compound with a similar core structure but lacking the dihydro and ketone functionalities.
3,4-dihydro-1,8-naphthyridin-2(1H)-one: Similar but without the chlorine substitution.
Uniqueness
7-chloro-3,4-dihydro-1,8-naphthyridin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C8H7ClN2O |
|---|---|
Molecular Weight |
182.61 g/mol |
IUPAC Name |
7-chloro-3,4-dihydro-1H-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C8H7ClN2O/c9-6-3-1-5-2-4-7(12)11-8(5)10-6/h1,3H,2,4H2,(H,10,11,12) |
InChI Key |
HQDWLAMQQFPOBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyloctahydro-1H-cyclopenta[b]pyridin-6-amine](/img/structure/B13035873.png)




![2-bromo-5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13035899.png)


![tert-Butyl 5-cyano-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13035917.png)



![2-acetamido-3-O-[(1R)-1-carboxyethyl]-2-deoxy-1-O-phosphono-alpha-D-glucopyranose](/img/structure/B13035940.png)
